Cas no 2156448-04-1 (3-bromo-8-fluoroquinolin-5-amine)

3-Bromo-8-fluoroquinolin-5-amine is a halogenated quinoline derivative with potential applications in pharmaceutical and agrochemical research. The presence of both bromo and fluoro substituents enhances its reactivity, making it a versatile intermediate for further functionalization. The amine group at the 5-position offers a handle for derivatization, enabling the synthesis of more complex heterocyclic compounds. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its structural motif, which is common in antimicrobial and anticancer agents. Its high purity and well-defined structure ensure reproducibility in synthetic pathways. Suitable for controlled reactions, it is often utilized in cross-coupling and nucleophilic substitution reactions.
3-bromo-8-fluoroquinolin-5-amine structure
2156448-04-1 structure
Product name:3-bromo-8-fluoroquinolin-5-amine
CAS No:2156448-04-1
MF:C9H6BrFN2
MW:241.059744358063
CID:5810194
PubChem ID:165961239

3-bromo-8-fluoroquinolin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-8-fluoroquinolin-5-amine
    • 2156448-04-1
    • EN300-1294580
    • Inchi: 1S/C9H6BrFN2/c10-5-3-6-8(12)2-1-7(11)9(6)13-4-5/h1-4H,12H2
    • InChI Key: VMQHEVBXGZHKCB-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C(=CC=C(C2=C1)N)F

Computed Properties

  • Exact Mass: 239.96984g/mol
  • Monoisotopic Mass: 239.96984g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 2.3

3-bromo-8-fluoroquinolin-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1294580-5.0g
3-bromo-8-fluoroquinolin-5-amine
2156448-04-1
5g
$4102.0 2023-05-23
Enamine
EN300-1294580-0.05g
3-bromo-8-fluoroquinolin-5-amine
2156448-04-1
0.05g
$1188.0 2023-05-23
Enamine
EN300-1294580-10.0g
3-bromo-8-fluoroquinolin-5-amine
2156448-04-1
10g
$6082.0 2023-05-23
Enamine
EN300-1294580-5000mg
3-bromo-8-fluoroquinolin-5-amine
2156448-04-1
5000mg
$3273.0 2023-09-30
Enamine
EN300-1294580-100mg
3-bromo-8-fluoroquinolin-5-amine
2156448-04-1
100mg
$993.0 2023-09-30
Enamine
EN300-1294580-0.1g
3-bromo-8-fluoroquinolin-5-amine
2156448-04-1
0.1g
$1244.0 2023-05-23
Enamine
EN300-1294580-1.0g
3-bromo-8-fluoroquinolin-5-amine
2156448-04-1
1g
$1414.0 2023-05-23
Enamine
EN300-1294580-2.5g
3-bromo-8-fluoroquinolin-5-amine
2156448-04-1
2.5g
$2771.0 2023-05-23
Enamine
EN300-1294580-0.25g
3-bromo-8-fluoroquinolin-5-amine
2156448-04-1
0.25g
$1300.0 2023-05-23
Enamine
EN300-1294580-0.5g
3-bromo-8-fluoroquinolin-5-amine
2156448-04-1
0.5g
$1357.0 2023-05-23

3-bromo-8-fluoroquinolin-5-amine Related Literature

Additional information on 3-bromo-8-fluoroquinolin-5-amine

3-Bromo-8-fluoroquinolin-5-amine (CAS No. 2156448-04-1): A Versatile Building Block in Medicinal Chemistry and Drug Discovery

The 3-bromo-8-fluoroquinolin-5-amine (CAS 2156448-04-1) is a highly specialized quinoline derivative that has garnered significant attention in pharmaceutical research and organic synthesis. This compound belongs to the halogenated quinoline family, characterized by its unique bromine and fluorine substitutions at the 3rd and 8th positions, respectively, along with an amine group at the 5th position. Its molecular structure makes it a valuable intermediate for designing targeted therapies, particularly in oncology and infectious diseases.

Recent studies highlight the growing demand for fluorinated heterocycles like 3-bromo-8-fluoroquinolin-5-amine due to their enhanced bioavailability and binding affinity to biological targets. Researchers are increasingly exploring its potential in kinase inhibitors and antibacterial agents, aligning with the global focus on drug-resistant infections and precision medicine. The compound’s CAS number 2156448-04-1 is frequently searched in academic databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies.

From a synthetic perspective, 3-bromo-8-fluoroquinolin-5-amine serves as a multifunctional scaffold. Its bromo group allows for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the fluoro substitution enhances metabolic stability—a critical factor in prodrug design. The amine moiety further enables amide bond formation or reductive alkylation, making it adaptable for combinatorial chemistry workflows. These properties address common queries in medicinal chemistry forums, such as "how to modify quinoline cores for improved PK/PD profiles."

In the context of AI-driven drug discovery, CAS 2156448-04-1 is often cited in cheminformatics datasets for virtual screening. Its structural features align with trends in fragment-based drug design, where small molecules with halogen bonds are prioritized. Notably, the compound’s logP and hydrogen bond acceptors meet criteria for Lipinski’s Rule of Five, a frequent topic in pharma SEO searches like "optimizing quinoline drug-likeness."

Environmental and regulatory considerations also underscore the importance of 3-bromo-8-fluoroquinolin-5-amine. As industries shift toward green chemistry, synthetic routes using catalytic halogenation or flow chemistry are being explored to reduce waste. This responds to trending searches such as "sustainable synthesis of halogenated amines." Moreover, its non-classified status ensures compliance with global chemical safety standards, avoiding restrictions faced by other heterocyclic compounds.

In summary, 3-bromo-8-fluoroquinolin-5-amine (2156448-04-1) exemplifies the intersection of structural versatility and therapeutic potential. Its applications span from hit-to-lead optimization to material science, addressing both academic and industrial needs. As personalized medicine advances, this compound’s role in small-molecule libraries is poised to expand, solidifying its place in modern chemical research.

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